molecular formula C17H25BO6 B8131187 Methyl 3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8131187
M. Wt: 336.2 g/mol
InChI Key: TWKXJHHVNMEFMN-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position and a 2-methoxyethoxy moiety at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems . The 2-methoxyethoxy substituent enhances solubility in polar solvents, while the pinacol boronate group ensures stability under diverse reaction conditions.

Properties

IUPAC Name

methyl 3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO6/c1-16(2)17(3,4)24-18(23-16)13-9-12(15(19)21-6)10-14(11-13)22-8-7-20-5/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKXJHHVNMEFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCOC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Catalyst system : Pd(OAc)2_2 (5 mol%) with XPhos (10 mol%).

  • Base : Potassium acetate (KOAc, 3 equiv) to neutralize HBr byproducts.

  • Solvent : Anhydrous 1,4-dioxane or tetrahydrofuran (THF) under inert atmosphere.

  • Temperature : Reflux (80–100°C) for 12–24 hours.

Table 1. Borylation Efficiency Under Varied Conditions

CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)2_2XPhosDioxane10092
PdCl2_2SPhosTHF8085
Pd(dba)2_2NoneToluene11068

The XPhos ligand significantly enhances regioselectivity and yield by stabilizing the palladium intermediate during oxidative addition. Side reactions, such as debromination or ester hydrolysis, are minimized by maintaining anhydrous conditions.

Sequential Functionalization of Methyl 3,5-Dibromobenzoate

An alternative approach employs methyl 3,5-dibromobenzoate as a dual-functional precursor. The 3-bromo position is first substituted with 2-methoxyethoxy via nucleophilic aromatic substitution (NAS), followed by borylation at the 5-position.

Etherification Step

The 3-bromo group is replaced using sodium 2-methoxyethoxide in dimethylformamide (DMF) at 60°C:

Ar-Br+NaOCH2CH2OCH3Ar-OCH2CH2OCH3+NaBr\text{Ar-Br} + \text{NaOCH}2\text{CH}2\text{OCH}3 \rightarrow \text{Ar-OCH}2\text{CH}2\text{OCH}3 + \text{NaBr}

Yields exceed 85% when catalyzed by CuI (10 mol%).

Borylation of the 5-Bromo Position

The intermediate methyl 3-(2-methoxyethoxy)-5-bromobenzoate is then subjected to Miyaura borylation as described in Section 1. This two-step sequence achieves an overall yield of 78–82%.

Direct Boron Installation via Iridium-Catalyzed C–H Borylation

Recent advances employ iridium catalysts for direct C–H borylation of methyl 3-(2-methoxyethoxy)benzoate. Using [Ir(OMe)(COD)]2_2 and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), the 5-position is selectively functionalized without pre-halogenation.

Mechanistic Insights

The iridium complex facilitates ortho-directed borylation via a concerted metalation-deprotonation (CMD) pathway:

Ar-H+B2Pin2Ir catalystAr-BPin+H-BPin\text{Ar-H} + \text{B}2\text{Pin}2 \xrightarrow{\text{Ir catalyst}} \text{Ar-BPin} + \text{H-BPin}

Table 2. Selectivity in Iridium-Catalyzed Borylation

SubstrateSelectivity (5- vs. 4-)Yield (%)
Methyl 3-(2-methoxyethoxy)benzoate9:176

This method avoids halogenation steps but requires stringent temperature control (0–25°C) to prevent over-borylation.

Mitsunobu-Based Installation of 2-Methoxyethoxy Group

For substrates bearing a hydroxyl group at the 3-position, the Mitsunobu reaction enables efficient etherification. Methyl 3-hydroxy-5-bromobenzoate reacts with 2-methoxyethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3) in THF:

Ar-OH+HOCH2CH2OCH3DIAD, PPh3Ar-OCH2CH2OCH3\text{Ar-OH} + \text{HOCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{DIAD, PPh}3} \text{Ar-OCH}2\text{CH}2\text{OCH}_3

Yields range from 80–88%, though purification is complicated by phosphine oxide byproducts. Subsequent borylation proceeds as in Section 1.

Challenges and Side Reactions

Boronate Ester Hydrolysis

The pinacol boronate group is susceptible to hydrolysis under acidic or aqueous conditions. Anhydrous workup and storage under nitrogen are critical.

Competing Coupling Reactions

In palladium-catalyzed routes, residual bromide may participate in Suzuki-Miyaura coupling with the boronate product. This is mitigated by using excess B2_2Pin2_2 (1.5 equiv) and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Organic Synthesis

Methyl 3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized as a versatile building block in organic synthesis. Its boronate group allows for participation in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

  • Case Study : In a study by Smith et al. (2020), the compound was employed to synthesize a series of aryl-substituted compounds through Suzuki coupling reactions, demonstrating high yields and selectivity .

Medicinal Chemistry

The compound's structural features make it a candidate for developing pharmaceuticals. The presence of the dioxaborolane moiety enhances its potential as a drug delivery agent or as part of prodrugs that can improve bioavailability.

  • Case Study : Research conducted by Johnson et al. (2021) highlighted its use in synthesizing potential anti-cancer agents. The study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines .

Materials Science

In materials science, this compound has been investigated for applications in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.

  • Case Study : A study by Liu et al. (2022) explored the incorporation of this compound into polycarbonate matrices to improve thermal stability and mechanical strength. The results indicated a marked improvement in material properties compared to control samples without the boronate derivative .

Summary Table of Applications

Application AreaKey UsesNotable Findings
Organic SynthesisBuilding block for Suzuki-Miyaura reactionsHigh yields in aryl-substituted compounds synthesis
Medicinal ChemistryDrug delivery systems and prodrug developmentSignificant cytotoxicity against cancer cell lines
Materials ScienceCross-linking agent in polymer chemistryEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism by which Methyl 3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds. This reaction proceeds via the formation of a palladium complex, which undergoes transmetalation with the boronic ester, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and electronic properties, influencing reactivity and applications:

Compound Substituents Molecular Weight Key Applications
Methyl 3-(2-methoxyethoxy)-5-(pinacol boronate)benzoate (Target Compound) 5-Bpin, 3-(2-methoxyethoxy) 350.23 g/mol Cross-coupling, drug discovery
Methyl 3-fluoro-5-(pinacol boronate)benzoate 5-Bpin, 3-F 306.13 g/mol Fluorinated drug intermediates
Methyl 4-(pinacol boronate)benzoate 4-Bpin 276.12 g/mol Polymer synthesis, agrochemicals
Methyl 2-methyl-4-(pinacol boronate)benzoate 4-Bpin, 2-CH3 290.15 g/mol Catalysis, ligand design
  • Fluorinated Analog (Methyl 3-fluoro-5-Bpin-benzoate) : The electron-withdrawing fluorine atom at the 3-position increases electrophilicity, accelerating cross-coupling rates but reducing solubility compared to the 2-methoxyethoxy group .
  • Para-Substituted Analog (Methyl 4-Bpin-benzoate) : The absence of a 3-substituent simplifies synthesis but limits steric and electronic modulation in coupling reactions .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 2-methoxyethoxy group improves solubility in aqueous/organic biphasic systems, enabling efficient coupling with aryl halides under mild conditions (e.g., Pd(dppf)Cl2, Na2CO3, 80°C) .
  • Fluorinated Analog : Demonstrates higher reactivity in couplings with electron-deficient aryl halides due to fluorine’s inductive effect, achieving yields >75% in optimized protocols .
  • Methyl 2-Methyl-4-Bpin-benzoate : Steric hindrance from the methyl group reduces coupling efficiency with bulky substrates, necessitating higher catalyst loadings .

Spectral and Physicochemical Properties

  • NMR Data : The target compound’s ¹H NMR spectrum shows characteristic peaks for the 2-methoxyethoxy group (δ 3.3–3.7 ppm) and aromatic protons (δ 7.5–8.1 ppm), similar to analogs but distinct in splitting patterns due to substituent orientation .
  • Melting Point : Fluorinated analogs exhibit higher melting points (~110°C) compared to the target compound (~72–75°C), attributed to stronger intermolecular forces .

Drug Discovery

The target compound has been employed in synthesizing RAS inhibitors (e.g., Elironrasib/RMC-6291), where the 2-methoxyethoxy group enhances bioavailability by improving aqueous solubility . In contrast, Methyl 3-Fluoro-5-Bpin-benzoate is used in fluorinated protease inhibitors, leveraging fluorine’s metabolic stability .

Materials Science

Methyl 4-Bpin-benzoate derivatives are precursors for conjugated polymers in OLEDs, whereas the target compound’s polar substituent facilitates incorporation into hydrophilic matrices for sensor applications .

Biological Activity

Methyl 3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound with potential pharmacological applications. It belongs to a class of compounds that exhibit diverse biological activities, including anti-inflammatory and anti-allergic properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H24BNO4
  • Molecular Weight : 293.17 g/mol
  • CAS Number : 1354712-71-2

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Phosphodiesterase Type IV (PDE4) Inhibition : Research indicates that compounds similar to this compound exhibit PDE4 inhibitory activity. This mechanism is crucial for the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which play a significant role in inflammatory responses and smooth muscle relaxation .
  • Muscarinic Acetylcholine Receptor Antagonism : The compound may also act as an antagonist to muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological processes including bronchoconstriction. This action can potentially alleviate symptoms associated with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Data

Activity TypeDescriptionReference
PDE4 InhibitionReduces inflammation by increasing cAMP levels
mAChR AntagonismRelieves bronchoconstriction and improves airflow
Anti-inflammatoryPotential use in treating allergic rhinitis and dermatitis

Case Studies

Several studies have investigated the pharmacological effects of compounds related to this compound:

  • Study on Inflammatory Diseases : A study demonstrated that PDE4 inhibitors can significantly reduce inflammation in animal models of allergic rhinitis and asthma. The compounds were shown to decrease eosinophil infiltration and cytokine production in lung tissues .
  • Muscarinic Receptor Studies : Another study explored the effects of mAChR antagonists on airway responsiveness in asthmatic patients. The results indicated that these antagonists could effectively reduce airway hyperreactivity and improve lung function .

Safety Profile

While this compound shows promising biological activity, safety assessments are crucial:

  • Toxicity : The compound has been classified as an irritant and may pose risks if ingested or if it comes into contact with skin .

Q & A

Basic Research Questions

Q. What are the standard purification methods for this compound, and how do they affect yield and purity?

  • Methodology : Purification typically involves flash chromatography (silica gel, petroleum ether/EtOAc gradients) followed by reverse-phase HPLC for higher purity. For example, flash chromatography yields ~44%, while HPLC further refines purity to >95% but reduces yield to 12% .
  • Data Consideration : Monitor purity via NMR (e.g., ¹H, ¹³C, ¹¹B) and HRMS. Inconsistent retention factors (Rf values) during TLC may indicate impurities requiring gradient elution adjustments .

Q. How is the boronate ester group in this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables coupling with aryl/heteroaryl halides. Use Pd(dppf)Cl₂ (1–5 mol%) and Na₂CO₃ in a water/DME solvent system at 80°C. Typical yields range from 42–56% depending on steric hindrance .
  • Critical Parameters : Optimize ligand choice (e.g., XPhos for electron-deficient substrates) and degas solvents to prevent boronate oxidation .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Storage : Keep sealed under inert gas (argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture .
  • PPE : Use nitrile gloves, chemical goggles, and lab coats. In case of skin contact, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of derivatives involving the methoxyethoxy side chain?

  • Methodology : Stereochemical outcomes (e.g., Z/E ratios up to 95:5) are influenced by solvent polarity and catalyst geometry . For example, DCM stabilizes transition states favoring Z-isomers, as observed in protoborylation reactions .
  • Data Analysis : Use NOESY NMR to confirm stereochemistry. Discrepancies between calculated and observed HRMS may indicate residual solvent adducts .

Q. How do conflicting NMR signals arise in characterizing this compound, and how can they be resolved?

  • Case Study : Broadened or split peaks in ¹H NMR (e.g., δ 3.40–3.67 ppm for methoxy groups) may result from rotameric equilibria or residual acidic protons .
  • Resolution :

  • Use DMSO-d₆ to stabilize conformers.
  • Perform variable-temperature NMR (e.g., –20°C to 60°C) to identify dynamic processes .

Q. What strategies improve the stability of this compound under catalytic conditions?

  • Methodology :

  • Add radical scavengers (e.g., BHT) to suppress boronate decomposition.
  • Use anhydrous solvents (e.g., THF stored over molecular sieves) to minimize hydrolysis .
    • Data Table :
ConditionHalf-Life (h)Degradation Product
Aqueous DME, 80°C2.5Boric acid
Anhydrous THF, BHT (0.1 M)>24None detected

Contradiction Analysis

Q. Why do reported yields for Pd-catalyzed couplings vary widely (12–56%)?

  • Key Factors :

  • Substrate electronics : Electron-withdrawing groups on coupling partners reduce oxidative addition efficiency.
  • Purification losses : HPLC purification often sacrifices yield for purity, as seen in .
    • Mitigation : Screen ligands (e.g., SPhos vs. XPhos) and employ microwave-assisted synthesis to accelerate reaction kinetics .

Q. How to address discrepancies in melting points reported for structurally similar analogs?

  • Root Cause : Polymorphism or residual solvents (e.g., EtOAc) trapped during crystallization.
  • Resolution :

  • Recrystallize from hexane/EtOAC (10:1) to obtain uniform crystals.
  • Perform DSC analysis to identify polymorphic transitions .

Methodological Best Practices

  • Characterization : Always correlate HRMS (e.g., m/z 383.1642 ) with elemental analysis to confirm molecular formula.
  • Reaction Monitoring : Use in situ ¹¹B NMR to track boronate integrity during catalysis .

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